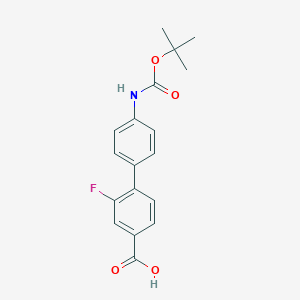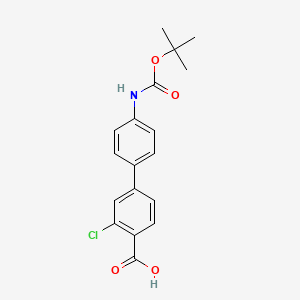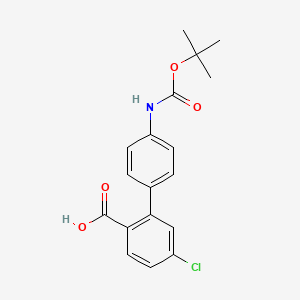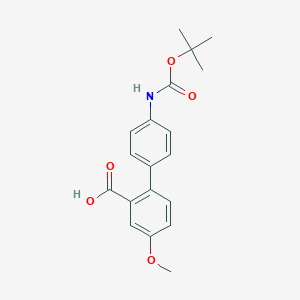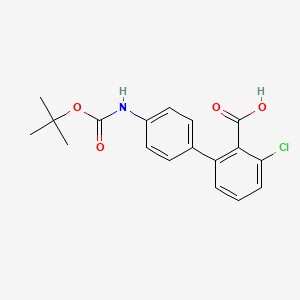
5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% (5-BAPFBA) is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a melting point of approximately 140°C and a density of 1.37 g/cm3. 5-BAPFBA is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has also been used in the development of fluorescent probes, as a reagent for the synthesis of heterocycles, and for the preparation of fluorinated polymers.
Aplicaciones Científicas De Investigación
5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including the development of fluorescent probes, the synthesis of heterocycles, and the preparation of fluorinated polymers. It has also been used as a reagent in the synthesis of various pharmaceuticals and other compounds. In addition, 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of fluorinated compounds on the environment, as well as to investigate the role of fluorine in enzymatic reactions.
Mecanismo De Acción
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as a nucleophile, forming covalent bonds with electron-rich sites on target molecules. This allows 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% to act as a catalyst for a variety of chemical reactions, including the synthesis of heterocycles, the formation of fluorinated polymers, and the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. Additionally, it is not known to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% for laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst for a variety of reactions. Additionally, it is non-toxic and non-irritating, which makes it safe to handle in the laboratory. However, the use of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% is limited by its low solubility in organic solvents, as well as its instability in the presence of strong acids and bases.
Direcciones Futuras
The potential future applications of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are numerous. For example, it could be used to further investigate the role of fluorine in enzymatic reactions, as well as its effects on the environment. Additionally, 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% could be used to develop new fluorescent probes, as well as novel pharmaceuticals and other compounds. Finally, it could be used to further investigate the biochemical and physiological effects of fluorinated compounds.
Métodos De Síntesis
The synthesis of 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% begins with the reaction of 4-bromobenzoyl chloride and 4-aminophenol in a 1:1 molar ratio in the presence of a base such as sodium hydroxide. This reaction results in the formation of 5-(4-bromo-aminophenyl)-2-fluorobenzoic acid, which is then treated with a tert-butyloxycarbonyl (BOC) protecting group. The BOC-protected intermediate is then subjected to a nucleophilic substitution reaction with sodium fluoride to yield the desired 5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% product.
Propiedades
IUPAC Name |
2-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)12-6-9-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVKTPGYOUTODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-2-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



